N6-Oleoyl-L-lysine
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Overview
Description
N6-Oleoyl-L-lysine is a bioactive lipid compound that has garnered interest in scientific research due to its potential therapeutic applications. It is a derivative of L-lysine, an essential amino acid, conjugated with oleic acid, a monounsaturated fatty acid. This compound is known for its role as an allosteric inhibitor of the glycine transporter 2 (GlyT2), which is involved in the regulation of glycine concentrations in inhibitory synapses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Oleoyl-L-lysine typically involves the conjugation of oleic acid to the ε-amino group of L-lysine. One common method includes the use of activated esters such as N-hydroxysuccinimide (NHS) esters to facilitate the formation of a stable amide bond between the oleic acid and L-lysine . The reaction conditions often involve mild temperatures and neutral to slightly basic pH to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar conjugation techniques but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N6-Oleoyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The oleic acid moiety can be oxidized to form hydroperoxides and other oxidation products.
Reduction: The compound can be reduced under specific conditions to alter the oleic acid chain.
Substitution: The amide bond can be targeted for substitution reactions, potentially altering the functional groups attached to the lysine residue.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions and minimize side products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oleic acid moiety can lead to the formation of epoxides and hydroperoxides, while reduction can yield saturated fatty acid derivatives .
Scientific Research Applications
N6-Oleoyl-L-lysine has a wide range of scientific research applications, including:
Mechanism of Action
N6-Oleoyl-L-lysine exerts its effects primarily through its interaction with the glycine transporter 2 (GlyT2). It binds to an allosteric site on GlyT2, modulating its activity and thereby regulating glycine concentrations in inhibitory synapses. This interaction involves the recruitment of membrane cholesterol to a binding site formed by transmembrane helices, which stabilizes the outward-facing conformation of GlyT2 . This mechanism is crucial for its analgesic effects, as it enhances glycinergic neurotransmission and reduces excitatory signaling in pain pathways .
Comparison with Similar Compounds
N6-Oleoyl-L-lysine can be compared with other similar compounds, such as:
Oleoyl-L-tryptophan: Another bioactive lipid with similar inhibitory effects on GlyT2 but with different binding affinities and metabolic stability.
Oleoyl-L-leucine: Exhibits similar lipid-protein interactions but may have different therapeutic potentials due to variations in side chain interactions.
Oleoyl-L-serine:
These comparisons highlight the uniqueness of this compound in terms of its specific binding properties, metabolic stability, and therapeutic potential.
Properties
CAS No. |
23499-75-4 |
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Molecular Formula |
C24H46N2O3 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
(2S)-2-amino-6-[[(Z)-octadec-9-enoyl]amino]hexanoic acid |
InChI |
InChI=1S/C24H46N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)26-21-18-17-19-22(25)24(28)29/h9-10,22H,2-8,11-21,25H2,1H3,(H,26,27)(H,28,29)/b10-9-/t22-/m0/s1 |
InChI Key |
QYANHRRURYBYLY-DYYZXQNHSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
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